2-Nitroethanamine

CAS No.:

Cat. No.: VC18360794

Molecular Formula: C2H6N2O2

Molecular Weight: 90.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H6N2O2 |

|---|---|

| Molecular Weight | 90.08 g/mol |

| IUPAC Name | 2-nitroethanamine |

| Standard InChI | InChI=1S/C2H6N2O2/c3-1-2-4(5)6/h1-3H2 |

| Standard InChI Key | VZUKEVFHSPMCSH-UHFFFAOYSA-N |

| Canonical SMILES | C(C[N+](=O)[O-])N |

Introduction

Chemical Identification and Structural Analysis

Molecular Identity and Nomenclature

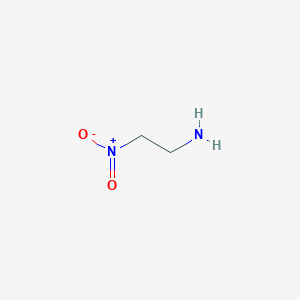

2-Nitroethanamine, systematically named 2-nitroethan-1-amine, belongs to the class of nitroalkanes. Its IUPAC name reflects the presence of a nitro group (–NO₂) at the second carbon of a two-carbon amine chain . The molecular formula C₂H₆N₂O₂ confirms its composition: two carbon atoms, six hydrogen atoms, two nitrogen atoms, and two oxygen atoms .

Table 1: Key Identifiers of 2-Nitroethanamine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-nitroethanamine | |

| Molecular Formula | C₂H₆N₂O₂ | |

| Molecular Weight | 90.08 g/mol | |

| CAS Registry Number | 44397-83-3 | |

| SMILES | C(CN+[O-])N | |

| InChI Key | VZUKEVFHSPMCSH-UHFFFAOYSA-N |

Structural Features

The compound’s structure comprises a primary amine (–NH₂) bonded to a carbon adjacent to a nitro group. The SMILES notation C(C[N+](=O)[O-])N delineates this arrangement, with the nitro group adopting a resonance-stabilized planar configuration . The InChIKey VZUKEVFHSPMCSH-UHFFFAOYSA-N encodes stereochemical and connectivity data, confirming the absence of chiral centers in the molecule .

X-ray crystallography and computational models reveal a staggered conformation in the gaseous phase, minimizing steric hindrance between the nitro and amine groups. The nitro group’s electron-withdrawing nature significantly reduces the basicity of the adjacent amine, a phenomenon consistent with nitro-substituted amines .

Physical and Chemical Properties

Thermodynamic and Spectroscopic Data

While experimental data on melting/boiling points and solubility remain scarce, computational studies predict a polar nature due to the nitro group’s dipole moment (≈3.1 D). The amine group’s pKa is estimated at ≈8.5, markedly lower than unsubstituted ethanamine (pKa ≈10.7), reflecting the nitro group’s electron-withdrawing effects .

Table 2: Predicted Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| LogP (Partition Coeff.) | -0.45 | PubChem Computed |

| Molar Refractivity | 20.3 cm³/mol | PubChem Computed |

| Polar Surface Area | 89.4 Ų | PubChem Computed |

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorptions at 1550–1350 cm⁻¹ (N–O asymmetric stretch) and 3355 cm⁻¹ (N–H stretch) .

-

¹H NMR: A triplet at δ 1.4–1.5 ppm (CH₂–NH₂) and a quartet at δ 4.2–4.3 ppm (CH₂–NO₂) .

Synthesis and Manufacturing Considerations

Synthetic Routes

-

Nitration of Ethanamine: Direct nitration using HNO₃/H₂SO₄, though regioselectivity challenges may arise.

-

Nucleophilic Substitution: Reaction of 2-chloroethanamine with AgNO₂, yielding the nitro derivative via an SN2 mechanism .

Challenges in Production

Steric and electronic factors complicate selective nitration. The amine group’s susceptibility to oxidation necessitates protective strategies, such as acetylation, prior to nitration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume